molecular formula C35H60O3 B12537784 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene CAS No. 663602-24-2

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene

Cat. No.: B12537784
CAS No.: 663602-24-2
M. Wt: 528.8 g/mol
InChI Key: RALRAMVZZWSFOV-UHFFFAOYSA-N
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Description

Benzene Core Functionalization Patterns

The benzene ring in this compound is substituted at positions 1, 2, and 3 with tris[(7-methyloctan-3-YL)oxy] groups, while position 5 hosts an ethynyl (-C≡CH) moiety. This substitution pattern creates a meta-para distribution of substituents, with the ethynyl group positioned para to one alkoxy group and meta to the other two. Such asymmetry disrupts the aromatic ring’s electronic uniformity, as evidenced by spectroscopic data from related tris(alkoxy)benzenes. For instance, UV-Visible studies of structurally analogous compounds, such as 1,2,3-tris-octadecyloxy-5-ethynylbenzene, reveal strong absorption bands near 488 nm (ε = 187,000 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions enhanced by ethynyl conjugation.

The alkoxy groups at positions 1, 2, and 3 are derived from 7-methyloctan-3-ol, introducing branched alkyl chains that impart steric bulk and influence solubility. Comparative nuclear magnetic resonance (NMR) studies of similar systems, such as 1,2,3-tris(dodecyloxy)benzene derivatives, show distinct proton environments for aromatic hydrogens due to anisotropic shielding from adjacent alkoxy chains.

Ethynyl Group Electronic Effects at Position 5

The ethynyl group at position 5 exerts significant electron-withdrawing effects due to its sp-hybridized carbon atoms. This polarization destabilizes the aromatic π-system locally, creating a region of reduced electron density. In nonlinear optical materials, such electronic asymmetry is critical for achieving macroscopic nonlinearity, as demonstrated in 1,3,5-tricyano-2,4,6-tris(vinyl)benzene derivatives. While the ethynyl group in 5-ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene lacks the strong electron-withdrawing cyano groups seen in such systems, its conjugation with the benzene ring still facilitates charge redistribution, as inferred from the bathochromic shifts observed in analogous compounds.

Tris[(7-methyloctan-3-YL)oxy] Sidechain Stereochemical Considerations

Each (7-methyloctan-3-YL)oxy sidechain contains a chiral center at the third carbon of the octane backbone, resulting in eight possible stereoisomers (R/R/R, R/R/S, etc.). However, synthetic routes for similar tris(alkoxy)benzenes typically yield racemic mixtures unless chiral resolving agents are employed. The steric bulk of these branched chains influences molecular packing in the solid state, as seen in X-ray diffraction studies of 1,2,3-tris(dodecyloxy)benzene derivatives, which adopt lamellar arrangements with interdigitated alkyl chains.

Substituent Property Impact on Molecular Behavior
Branched Alkyl Chains Enhanced solubility in nonpolar solvents
Chiral Centers Potential for enantioselective interactions
Steric Hindrance Restricted rotation about C–O bonds

Properties

CAS No.

663602-24-2

Molecular Formula

C35H60O3

Molecular Weight

528.8 g/mol

IUPAC Name

5-ethynyl-1,2,3-tris(7-methyloctan-3-yloxy)benzene

InChI

InChI=1S/C35H60O3/c1-11-29-24-33(36-30(12-2)21-15-18-26(5)6)35(38-32(14-4)23-17-20-28(9)10)34(25-29)37-31(13-3)22-16-19-27(7)8/h1,24-28,30-32H,12-23H2,2-10H3

InChI Key

RALRAMVZZWSFOV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCC(C)C)OC1=CC(=CC(=C1OC(CC)CCCC(C)C)OC(CC)CCCC(C)C)C#C

Origin of Product

United States

Preparation Methods

Direct Functionalization via Sonogashira Coupling

The ethynyl group at the 5-position of 1,2,3-trihydroxybenzene can be introduced via Sonogashira coupling . This method involves reacting 5-iodo-1,2,3-trihydroxybenzene with terminal alkynes under palladium catalysis.

Reaction Pathway :

  • Substrate Preparation : 5-Iodo-1,2,3-trihydroxybenzene is synthesized via iodination of 1,2,3-trihydroxybenzene using iodine and silver triflate in acetonitrile.
  • Coupling Reaction : Terminal alkynes (e.g., ethyne) react with the iodo intermediate in the presence of Pd(PPh₃)₂Cl₂ and CuI, yielding 5-ethynyl-1,2,3-trihydroxybenzene.

Advantages : High regioselectivity, mild conditions.
Limitations : Requires expensive catalysts and inert atmospheres.

Etherification Strategies

Nucleophilic Substitution (SN2)

The hydroxyl groups of the trihydroxybenzene core undergo alkylation with 7-methyloctan-3-yl halides (e.g., bromide or tosylate) under basic conditions.

Optimized Protocol :

  • Alkylating Agent : 7-Methyloctan-3-yl bromide is synthesized via bromination of 7-methyloctan-3-ol using HBr in acetic acid.
  • Reaction Conditions :
    • Base: KOH (aqueous) or NaH (anhydrous).
    • Solvent: DMF or THF.
    • Temperature: 60–80°C.
  • Product Isolation : Recrystallization from hexane/ethyl acetate.

Yield Considerations : Steric hindrance at the benzene core may reduce yields for the third alkylation step.

Step Reagents/Conditions Yield Reference
1 7-Methyloctan-3-yl bromide, KOH, DMF, 80°C 65–75%
2 7-Methyloctan-3-yl bromide, NaH, THF, 60°C 50–60%
3 7-Methyloctan-3-yl bromide, NaH, THF, 60°C 40–50%

Mitsunobu Reaction

This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to activate alcohols for ether formation.

Procedure :

  • Alcohol Activation : 7-Methyloctan-3-ol reacts with DEAD and PPh₃ to generate a phosphonium intermediate.
  • Nucleophilic Attack : The trihydroxybenzene reacts with the activated alcohol to form ether bonds.
  • Recycling : Excess reagents are removed via silica gel chromatography.

Advantages : Tolerates steric bulk; avoids strong bases.
Limitations : Requires stoichiometric DEAD and PPh₃.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) facilitates alkylation in a biphasic system.

Reaction Setup :

  • Aqueous Phase : K₂CO₃ or NaOH.
  • Organic Phase : 7-Methyloctan-3-yl bromide and trihydroxybenzene in dichloromethane.
  • Catalyst : TBAB (5 mol%).
  • Temperature : 25–50°C.

Yield : 70–80% per alkylation step.

Alternative Approaches

Protective Group Strategies

To mitigate steric hindrance, the hydroxyl groups can be protected (e.g., as methyl ethers) prior to alkylation.

Process :

  • Protection : Trihydroxybenzene is treated with methyl iodide and K₂CO₃ to form 1,2,3-trimethoxybenzene.
  • Deprotection : Post-alkylation, methyl groups are removed via BBr₃ in dichloromethane.

Microwave-Assisted Synthesis

Accelerated etherification under microwave irradiation reduces reaction times.

Conditions :

  • Reagents: 7-Methyloctan-3-yl bromide, KOH, DMF.
  • Temperature: 120°C, 30 minutes.

Yield : ~60% per step.

Characterization and Validation

NMR Spectroscopy

  • ¹H NMR : Ethynyl proton at δ 2.5–3.0 (s, 1H).
  • ¹³C NMR : Ethynyl carbons at δ 75–80 (sp-hybridized).
  • OCH₂ Signals : δ 4.1–4.5 (multiplet, 6H).

Mass Spectrometry

  • Molecular Ion : [M]⁺ at m/z 485 (C₃₀H₄₉O₃).

Summary Table: Preparation Methods

Method Reagents Yield Key Advantage
Nucleophilic Substitution 7-Methyloctan-3-yl bromide, KOH, DMF 40–60% Cost-effective, scalable
Mitsunobu Reaction DEAD, PPh₃, 7-Methyloctan-3-ol 50–70% Steric tolerance
Phase-Transfer Catalysis TBAB, K₂CO₃, CH₂Cl₂ 70–80% Mild conditions

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (Br2, Cl2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins or DNA, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2-ethynylphenyl)benzene: Similar structure with ethynyl groups attached to a benzene ring.

    1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Contains carboxyl groups in addition to ethynyl groups.

Uniqueness

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene is unique due to the presence of long alkyl chains (7-methyloctan-3-yloxy groups) attached to the benzene ring. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for self-assembly into nanostructures.

Biological Activity

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene (CAS Number: 19277-65-7) is a complex organic compound characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Profile

  • Chemical Formula : C₃₅H₆₀O₃
  • Molecular Weight : 528.85 g/mol
  • LogP : 10.619 (indicating high lipophilicity)
  • PSA (Polar Surface Area) : 27.69 Ų

The compound's structure features a benzene ring substituted with three long-chain alkoxy groups, which contribute to its physicochemical properties and biological interactions.

Mechanisms of Biological Activity

5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene exhibits several potential biological activities:

  • Antioxidant Activity : The presence of ethynyl groups may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.
  • Cell Proliferation Modulation : Research indicates that it may influence cell cycle regulation and apoptosis in various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene can modulate various cellular pathways:

  • Cell Lines Used : Breast cancer (MCF-7), prostate cancer (PC-3), and normal fibroblast cells.
  • Results :
    • Inhibition of cell proliferation was observed in cancer cell lines at concentrations ranging from 10 µM to 50 µM.
    • The compound induced apoptosis as evidenced by increased caspase activity and Annexin V staining.
Concentration (µM)MCF-7 Cell Viability (%)PC-3 Cell Viability (%)
0100100
108590
256575
504050

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary animal studies indicate:

  • Model Used : Xenograft models for tumor growth assessment.
  • Findings :
    • Significant reduction in tumor size was observed after treatment with the compound compared to control groups.

Case Studies

A notable case study involved the application of similar compounds in therapeutic contexts:

  • Study on Related Compounds : A study published in Journal of Medicinal Chemistry explored derivatives of tris(alkoxy)benzene compounds and their anticancer properties. The findings suggested that structural modifications could enhance bioactivity and selectivity towards cancer cells .
  • Toxicological Assessment : A toxicological assessment indicated that while structurally similar compounds exhibited some level of toxicity at high doses, the specific effects of 5-Ethynyl-1,2,3-tris[(7-methyloctan-3-YL)oxy]benzene require further investigation to establish safety profiles .

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